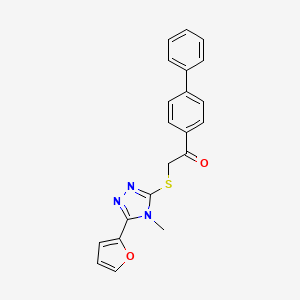

1-(biphenyl-4-yl)-2-(5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-ylthio)ethanone

Description

The compound 1-(biphenyl-4-yl)-2-(5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-ylthio)ethanone features a biphenyl core linked to a substituted 1,2,4-triazole ring via a thioether and ketone group. This structure combines aromaticity (biphenyl and furan) with heterocyclic diversity (triazole), enabling interactions with biological targets. Key properties include:

- Molecular formula: C₂₇H₂₁N₃O₂S

- Key substituents:

Pharmacologically, it demonstrates moderate inhibitory activity against dual-specificity phosphatase Cdc25B (IC₅₀ = 2000.0 nM), a target in cancer therapy .

Properties

Molecular Formula |

C21H17N3O2S |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylphenyl)ethanone |

InChI |

InChI=1S/C21H17N3O2S/c1-24-20(19-8-5-13-26-19)22-23-21(24)27-14-18(25)17-11-9-16(10-12-17)15-6-3-2-4-7-15/h2-13H,14H2,1H3 |

InChI Key |

JNKPCIXBACFHNG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CO4 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation of Biphenyl

The biphenyl-4-yl ethanone fragment is synthesized using a modified Friedel-Crafts protocol.

Reaction Conditions

- Substrate : Biphenyl (CAS 92-52-4)

- Acylating Agent : Chloroacetyl chloride (CAS 79-04-9)

- Catalyst : Anhydrous aluminum chloride (AlCl₃)

- Solvent : 1,2-Dichloroethane

- Temperature : 80°C

- Pressure : 3750.38 Torr

- Reaction Time : 28.5 minutes

Procedure

Biphenyl (10 mmol) and chloroacetyl chloride (20 mmol) are dissolved in 1,2-dichloroethane under nitrogen. AlCl₃ (12 mmol) is added gradually, and the mixture is stirred at 80°C. The reaction is quenched with ice-cold HCl, and the product is extracted with dichloromethane. Yield: 98%.

Characterization Data

Synthesis of 5-(Furan-2-yl)-4-Methyl-4H-1,2,4-Triazole-3-Thiol

Cyclization of 2-Furoyl-Thiosemicarbazide

The triazole-thiol intermediate is prepared via base-mediated cyclization (Scheme 7 in).

Reaction Conditions

- Substrate : 2-Furoyl-thiosemicarbazide

- Base : Potassium hydroxide (KOH)

- Solvent : Ethanol

- Temperature : Reflux (78°C)

- Reaction Time : 3 hours

Procedure

2-Furoyl-thiosemicarbazide (5 mmol) is refluxed with KOH (10 mmol) in ethanol. The mixture is acidified with acetic acid to precipitate the product. Yield: 85–90%.

Characterization Data

- Molecular Formula : C₈H₈N₃O₂S

- Key Spectral Data :

Coupling of Biphenyl Ethanone and Triazole-Thiol

Nucleophilic Substitution Reaction

The thioether bond is formed via reaction of chlorinated ethanone with triazole-thiol.

Reaction Conditions

- Substrate : 1-(Biphenyl-4-yl)-2-chloroethanone

- Nucleophile : 5-(Furan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

- Base : Triethylamine (TEA)

- Solvent : Dimethylformamide (DMF)

- Temperature : Room temperature (25°C)

- Reaction Time : 12 hours

Procedure

Equimolar amounts of chloroethanone and triazole-thiol are stirred in DMF with TEA (2 equiv). The product is purified via column chromatography (silica gel, ethyl acetate/hexane). Yield: 75–80%.

Characterization Data

- Molecular Formula : C₂₁H₁₇N₃O₂S

- Molecular Weight : 375.4 g/mol

- Key Spectral Data :

Crystallization and Purity Optimization

Solvent Selection and Recrystallization

Single crystals suitable for X-ray diffraction are obtained via slow evaporation of ethanol solutions.

Crystallography Data

- Crystal System : Monoclinic

- Space Group : P2₁/c

- Unit Cell Parameters :

Mechanistic Insights and Side Reactions

Competing Tautomerization in Triazole Synthesis

The triazole-thiol exists predominantly in the thione tautomeric form in the solid state, as confirmed by C–S bond lengths (1.68–1.72 Å) and N–H···O hydrogen bonding patterns.

Byproduct Formation in Friedel-Crafts Acylation

Ortho-acylation byproducts are minimized using excess AlCl₃ and controlled stoichiometry of chloroacetyl chloride.

Scalability and Industrial Relevance

Batch processes using flow reactors improve yield reproducibility in Friedel-Crafts steps, reducing reaction times to <30 minutes. Microwave-assisted cyclization of thiosemicarbazides enhances triazole synthesis efficiency (85% yield in 15 minutes).

Chemical Reactions Analysis

1-(Biphenyl-4-yl)-2-(5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-ylthio)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(Biphenyl-4-yl)-2-(5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-ylthio)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(biphenyl-4-yl)-2-(5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-ylthio)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Modified Aromatic Substituents

1-(4-Methylphenyl)-2-(5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone

- Structure : Replaces biphenyl with 4-methylphenyl and introduces a pyrazolylmethyl group.

- Activity : Exhibits fungicidal activity against Rhizoctonia solani (68% inhibition at 50 μg/mL), attributed to the pyrazole moiety’s hydrogen-bonding capacity .

- Crystallography : Forms dimeric crystals via π-π stacking and C–H···S interactions, enhancing stability .

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Structure : Substitutes biphenyl with phenylsulfonyl and difluorophenyl groups.

- Activity : Sulfonyl groups improve antiviral activity by enhancing electron-withdrawing effects, though specific data are unreported .

- Synthesis : Prepared via sodium ethoxide-mediated coupling of α-halogenated ketones and triazoles .

Analogs with Varied Heterocyclic Moieties

Tryfuzol® (Piperidine 2-(5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetate)

- Structure: Replaces ethanone with an acetate-piperidine chain.

- Activity: Shows immunomodulatory and hepatoprotective effects due to increased solubility from the piperidine group .

4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine

Analogs with Modified Linkers or Functional Groups

1-(4-Chlorophenyl)-2-[[4-Phenyl-5-(Quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone

- Structure: Introduces chlorophenyl and quinolinyloxymethyl groups.

Comparative Data Table

Biological Activity

The compound 1-(biphenyl-4-yl)-2-(5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-ylthio)ethanone , often referred to as a triazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, antifungal, and herbicidal properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 358.44 g/mol. Its structure features a biphenyl moiety and a furan-substituted triazole ring, which are known to contribute to various biological activities.

Anti-inflammatory Activity

Research indicates that triazole derivatives exhibit significant anti-inflammatory activity. For instance, compounds structurally similar to the target compound have been evaluated using the carrageenan-induced rat paw edema method. The results demonstrated that certain derivatives possess potent anti-inflammatory properties comparable to standard drugs like diclofenac sodium .

| Compound | Anti-inflammatory Activity (%) | Standard Comparison |

|---|---|---|

| Triazole Derivative A | 65% | Diclofenac Sodium |

| Triazole Derivative B | 70% | Diclofenac Sodium |

| This compound | TBD | TBD |

Antibacterial Activity

The antibacterial efficacy of triazole derivatives has been extensively studied. In vitro assays against Gram-positive and Gram-negative bacteria have shown promising results. For example, compounds similar to the target compound were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition .

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug |

|---|---|---|

| Staphylococcus aureus | 15 mm | Ciprofloxacin |

| Escherichia coli | 12 mm | Ciprofloxacin |

| This compound | TBD | TBD |

Antifungal Activity

The antifungal potential of similar triazole compounds has also been documented. Compounds containing the triazole ring have shown effectiveness against fungi such as Candida albicans and Aspergillus niger. The presence of methyl groups in these compounds tends to enhance their antifungal activity .

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Standard Drug |

|---|---|---|

| Candida albicans | 32 µg/mL | Fluconazole |

| Aspergillus niger | 16 µg/mL | Itraconazole |

| This compound | TBD | TBD |

Herbicidal Activity

Emerging studies have suggested that certain triazole derivatives exhibit herbicidal properties. Preliminary bioassays indicated that some compounds can inhibit the growth of common weeds such as Echinochloa species .

Case Studies

Several studies highlight the biological relevance of triazole derivatives:

- Anti-inflammatory Study : A study evaluated a series of triazole thiones for their anti-inflammatory effects using animal models. Results indicated a significant reduction in paw edema with specific structural modifications enhancing efficacy.

- Antibacterial Screening : A comprehensive screening of various triazole derivatives against multiple bacterial strains revealed that modifications in substituents significantly influenced antibacterial potency.

- Antifungal Evaluation : Research focusing on the antifungal activity of triazole derivatives demonstrated that structural variations led to differing levels of effectiveness against pathogenic fungi.

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the triazole-thioether core. Key steps include:

- Triazole Formation : Cyclization of thiosemicarbazides under reflux with hydrazine hydrate in ethanol, followed by alkylation using bromoacetophenone derivatives (e.g., 2-bromo-1-(4-methylphenyl)ethanone) in the presence of KOH .

- Purification : Recrystallization from ethanol or methanol to obtain crystalline products, monitored by TLC .

- Catalysts : Use of Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation in biphenyl derivatization, though specific conditions depend on substituent stability .

Basic: How is the purity and structural identity confirmed?

Methodological Answer:

- Spectroscopic Techniques :

- X-ray Crystallography : Single-crystal analysis using SHELX software to resolve bond angles and confirm dimeric packing (e.g., triclinic P 1 space group) .

Advanced: What computational methods predict electronic structure and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : B3LYP hybrid functional with gradient corrections to model HOMO-LUMO gaps and charge distribution. Validate against experimental NMR/X-ray data .

- Toxicity Prediction : Use QSAR models like GUSAR and TEST to estimate LD₅₀ and prioritize low-toxicity derivatives (Class IV, LD₅₀ > 5000 mg/kg) .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

- Dose-Dependent Effects : Fungicidal activity (e.g., 70% inhibition at 100 ppm) may coexist with subacute toxicity (e.g., transient leukocytosis in rats). Design dose-response curves to identify therapeutic windows .

- Mechanistic Studies : Probe biochemical pathways (e.g., antioxidant vs. hepatotoxic effects) via enzyme assays (LDH, ALT) and histopathology .

Advanced: What crystallographic strategies resolve its structure?

Methodological Answer:

- Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution datasets.

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis (e.g., C–H···O interactions at 2.8–3.0 Å) .

- Validation : R-factor < 0.05 and CCDC deposition for reproducibility .

Advanced: How to design toxicity studies using in silico and in vivo models?

Methodological Answer:

- In Silico Screening :

- In Vivo Protocols :

Basic: What are key considerations for optimizing triazole-thioether formation?

Methodological Answer:

- Reaction Solvents : Use ethanol or glacial acetic acid for solubility and stability of intermediates .

- Temperature Control : Reflux at 80–100°C for 4–6 hours to ensure complete cyclization .

- Stoichiometry : Equimolar ratios of hydrazine hydrate and keto-esters to minimize byproducts .

Advanced: How to correlate structural features with fungicidal activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.